molecular formula C13H26N2O3 B13473178 Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate CAS No. 2355463-16-8

Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate

Cat. No.: B13473178
CAS No.: 2355463-16-8
M. Wt: 258.36 g/mol
InChI Key: VCOQSKBRYDHBAB-UHFFFAOYSA-N
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Description

Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an aminoethoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The aminoethoxy group is then introduced through a nucleophilic substitution reaction using 2-aminoethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethoxy group can yield oxides, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with proteins, affecting their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the tert-butyl ester provides distinct chemical properties that differentiate it from other similar compounds. These properties make it valuable for specific applications in research and industry .

Properties

CAS No.

2355463-16-8

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethoxy)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-5-13(4,6-9-15)17-10-7-14/h5-10,14H2,1-4H3

InChI Key

VCOQSKBRYDHBAB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)OCCN

Origin of Product

United States

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